molecular formula C11H16Cl2N2O2S B225396 2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide

2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide

Cat. No. B225396
M. Wt: 311.2 g/mol
InChI Key: ZVNJMYWCXADFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide, also known as DIDS, is a chemical compound that has been widely used in scientific research. DIDS is a sulfonamide derivative that has been used as a chloride channel blocker, an inhibitor of anion transport, and a modulator of the activity of various ion channels. The compound has been used in both in vitro and in vivo studies to investigate the physiological and biochemical effects of ion channels and transporters.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide is complex and involves the inhibition of various ion channels and transporters. 2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide has been shown to block the activity of the CFTR chloride channel by binding to a specific site on the channel protein. The compound also inhibits the activity of the AE protein by blocking the transport of anions across the cell membrane.
Biochemical and Physiological Effects:
2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of the CFTR chloride channel, which is involved in the regulation of salt and water transport in various tissues. 2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide has also been shown to inhibit the activity of the AE protein, which is involved in the transport of anions across the cell membrane. In addition, the compound has been shown to modulate the activity of various ion channels, including the voltage-gated sodium channel and the voltage-gated potassium channel.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide in lab experiments is its ability to selectively block the activity of specific ion channels and transporters. The compound has been shown to be a potent and specific inhibitor of the CFTR chloride channel and the AE protein. However, one of the limitations of using 2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide in lab experiments is its potential for off-target effects. The compound has been shown to inhibit the activity of other ion channels and transporters, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide. One area of research is the development of new compounds that are more selective and potent inhibitors of specific ion channels and transporters. Another area of research is the investigation of the role of 2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide in the regulation of ion channels and transporters in various physiological and pathological processes. Finally, the development of new techniques for the delivery of 2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide to specific tissues and cells may lead to new therapeutic applications of the compound.

Synthesis Methods

The synthesis of 2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine in the presence of a base such as triethylamine. The reaction yields 2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide as a white crystalline solid with a melting point of 170-172°C.

Scientific Research Applications

2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide has been widely used in scientific research as a tool to investigate the role of ion channels and transporters in various physiological and pathological processes. The compound has been used to study the role of chloride channels in the regulation of neuronal excitability, the modulation of the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, and the regulation of the activity of the anion exchanger (AE) protein.

properties

Product Name

2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide

Molecular Formula

C11H16Cl2N2O2S

Molecular Weight

311.2 g/mol

IUPAC Name

2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide

InChI

InChI=1S/C11H16Cl2N2O2S/c1-15(2)7-3-6-14-18(16,17)11-8-9(12)4-5-10(11)13/h4-5,8,14H,3,6-7H2,1-2H3

InChI Key

ZVNJMYWCXADFBF-UHFFFAOYSA-N

SMILES

CN(C)CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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